2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenylacetic acid with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(3,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate
- Ethyl 3-(4-methoxyphenyl)propanoate
- N-(2,3- and 3,5-dimethylphenyl)-β-alanines
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(3,4-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C21H23NO5/c1-14-7-8-17(11-15(14)2)22-20(24)9-10-21(25)27-13-19(23)16-5-4-6-18(12-16)26-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,24) |
InChI Key |
BVCWIKKZAFDMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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